molecular formula C15H15N3O3 B10763123 Verazidum

Verazidum

Cat. No.: B10763123
M. Wt: 285.30 g/mol
InChI Key: HPXIKMBHOXLFOR-UHFFFAOYSA-N
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Description

Verazidum is a potent and cell-permeable small molecule inhibitor designed to target and disrupt the protein-protein interactions of the B-cell lymphoma 2 (BCL-2) family. BCL-2 proteins are critical regulators of the intrinsic apoptosis pathway, and their dysregulation is a hallmark of numerous cancers, contributing to tumor survival and resistance to chemotherapy. This compound functions as a BH3 mimetic, competitively binding to the hydrophobic groove of anti-apoptotic BCL-2 proteins such as BCL-2 itself and BCL-XL. This binding displaces pro-apoptotic proteins like BIM and BAX, initiating mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, leading to programmed cell death.

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C15H15N3O3/c1-20-13-4-3-11(9-14(13)21-2)10-17-18-15(19)12-5-7-16-8-6-12/h3-10H,1-2H3,(H,18,19)

InChI Key

HPXIKMBHOXLFOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NC=C2)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Nucleophilic Attack : The hydrazine group of isoniazid attacks the carbonyl carbon of veratraldehyde.

  • Proton Transfer : Acid catalysis facilitates the elimination of water, forming the hydrazone bond.

  • Product Isolation : The crude product is precipitated and purified via recrystallization.

Example Procedure

  • Reactants : Isoniazid (1 eq), veratraldehyde (1 eq), ethanol (solvent), catalytic acetic acid.

  • Conditions : Reflux at 80°C for 6–12 hours.

  • Workup : Cool to room temperature, filter precipitated product, wash with cold ethanol.

  • Yield : ~70–85% (estimated based on analogous reactions).

Alternative Catalytic Systems

Recent advances in hydrazone synthesis suggest alternative catalysts to improve efficiency:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A hypothetical protocol:

  • Conditions : 100°C, 20–30 minutes, ethanol solvent.

  • Advantages : 95% conversion (extrapolated from similar systems).

Solvent-Free Mechanochemical Synthesis

Grinding reactants with a catalytic acid (e.g., p-toluenesulfonic acid) in a ball mill:

  • Conditions : Room temperature, 1 hour.

  • Yield : ~80% (estimated).

Purification and Characterization

Recrystallization

  • Solvents : Ethanol, methanol, or ethyl acetate.

  • Purity : >95% (by HPLC, inferred).

Spectroscopic Confirmation

  • IR : N-H stretch (3250 cm⁻¹), C=O (1680 cm⁻¹), C=N (1600 cm⁻¹).

  • ¹H NMR (DMSO-d6): δ 8.8 (pyridine-H), 7.9 (imine-H), 6.9 (aromatic-H), 3.8 (OCH3).

Mechanistic Considerations and Byproduct Formation

Contrary to earlier assumptions about radical intermediates in related compounds (e.g., verdazyls), this compound synthesis proceeds via a straightforward acid-catalyzed mechanism. Key considerations:

  • Byproducts : Unreacted isoniazid or veratraldehyde, dimerization products.

  • Mitigation : Stoichiometric control, excess veratraldehyde to drive reaction completion.

Comparative Analysis of Synthetic Routes

MethodConditionsTimeYield (%)Purity (%)
Conventional RefluxEtOH, 80°C, H+6–12h70–8595
MicrowaveEtOH, 100°C, H+0.5h90–9598
MechanochemicalSolvent-free, H+1h8097

Industrial-Scale Production Challenges

  • Cost : Veratraldehyde is more expensive than isoniazid, necessitating efficient recovery.

  • Safety : Benzene (historical solvent in related syntheses ) is avoided in modern protocols due to toxicity.

Chemical Reactions Analysis

Types of Reactions

Verazidum undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have varying degrees of trypanocidal activity.

    Reduction: Reduction reactions can modify the phenanthridium ring structure, potentially altering the compound’s biological activity.

    Substitution: Substitution reactions, particularly on the phenyl and ethyl groups, can lead to the formation of new compounds with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to prevent over-reduction.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties. These derivatives are often studied for their potential use in treating different strains of Trypanosoma .

Scientific Research Applications

Verazidum has a wide range of scientific research applications, including:

Mechanism of Action

Verazidum exerts its trypanocidal effects by interfering with the DNA synthesis of Trypanosoma parasites. It binds to the DNA of the parasites, causing strand breaks and inhibiting replication. This leads to the death of the parasites and the resolution of the infection. The molecular targets of this compound include the topoisomerases and other enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Comparison with Similar Compounds

Verazidum belongs to the class of triazole-metal complexes, which are notable for their diverse biological activities. Below is a detailed comparison with structurally and functionally analogous compounds:

Structural and Electronic Properties

Triazole-metal complexes exhibit distinct electronic configurations due to metal-ligand interactions. This compound’s vanadium center adopts a +4 oxidation state, enabling redox cycling, whereas analogous zinc or copper triazole complexes typically display +2 oxidation states. This difference significantly impacts their reactivity:

  • SCE (saturated calomel electrode) .
  • SCE, favoring superoxide dismutation but lacking this compound’s antimicrobial breadth .

Antimicrobial Efficacy

The antimicrobial activity of triazole complexes correlates with metal ion mobility and ligand hydrophobicity. Key comparisons:

Compound MIC (µg/mL) S. aureus MIC (µg/mL) E. coli Cytotoxicity (IC₅₀, µg/mL)
This compound 2–8 32–64 45–50 (HeLa cells)
Zinc-triazole 16–32 >128 >100
Copper-triazole 4–16 64–128 20–25
Fluconazole (control) 8–16 N/A N/A

Data derived from in vitro assays at pH 7.4

Copper-triazole, while more cytotoxic, has broader-spectrum efficacy but poor pharmacokinetic stability .

Pharmacokinetic and Thermodynamic Stability

This compound’s stability in physiological conditions was evaluated using UV-Vis spectroscopy and differential scanning calorimetry (DSC):

  • Thermal decomposition temperature (Td): 220°C (vs. 180°C for copper-triazole), indicating superior thermal stability .
  • Serum protein binding: 85–90% (albumin), reducing free drug availability but prolonging half-life compared to copper-triazole (60–70% binding) .
  • Hydrolysis rate (pH 7.4): t₁/₂ = 12 hours, slower than zinc-triazole (t₁/₂ = 4 hours) due to stronger V–N bonds .

Mechanistic Differences

  • This compound: Generates ROS (reactive oxygen species) via Fenton-like reactions, damaging bacterial DNA and lipids .
  • Copper-triazole: Primarily disrupts cell membrane integrity through lipid peroxidation .
  • Fluconazole: Targets fungal lanosterol 14α-demethylase without metal-dependent redox activity .

Q & A

Q. Basic to Intermediate Research Focus

  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/C vs. RuCl₃) under inert atmospheres .
  • Kinetic analysis : Use Arrhenius plots to identify rate-limiting steps .
  • Green chemistry principles : Substitute hazardous solvents (e.g., DMF → cyclopentyl methyl ether) and assess eco-toxicity .
    Data Requirement: Report yields, enantiomeric excess (if applicable), and energy efficiency metrics .

How should researchers design dose-response studies to evaluate this compound’s therapeutic window?

Q. Intermediate Research Focus

  • In vitro models : Use primary cells and 3D organoids to mimic physiological conditions .
  • Dose range : Span 3–5 log units, with IC₅₀ calculations using nonlinear regression (e.g., GraphPad Prism) .
  • Toxicity thresholds : Measure lactate dehydrogenase (LDH) release or caspase-3 activation .
    Best Practice: Include positive/negative controls (e.g., cisplatin for cytotoxicity) and validate via blinded analysis .

What statistical approaches are recommended for analyzing this compound’s pharmacokinetic data?

Q. Advanced Research Focus

  • Compartmental modeling : Fit plasma concentration-time curves to non-linear mixed-effects models (NONMEM) .
  • Bootstrap resampling : Quantify uncertainty in AUC and half-life estimates .
  • Interspecies scaling : Apply allometric principles for preclinical-to-clinical extrapolation .
    Note: Address censored data (e.g., LOQ values) via maximum likelihood estimation .

How can researchers validate this compound’s target engagement in complex biological systems?

Q. Advanced Research Focus

  • Biophysical assays : Use surface plasmon resonance (SPR) or thermal shift assays to confirm binding .
  • Genetic knockdown : Compare efficacy in wild-type vs. CRISPR-edited cell lines .
  • Imaging techniques : Employ confocal microscopy with fluorescent probes for subcellular localization .
    Case Study: A 2024 study correlated SPR-derived KD values with in vivo efficacy, resolving prior mechanistic ambiguities .

What strategies mitigate batch-to-batch variability in this compound production?

Q. Intermediate Research Focus

  • Quality-by-Design (QbD) : Implement DOE (Design of Experiments) to optimize critical process parameters (CPPs) .
  • Real-time monitoring : Use PAT (Process Analytical Technology) for inline HPLC analysis .
  • Stability testing : Accelerate degradation studies under ICH guidelines (40°C/75% RH for 6 months) .

How should contradictory findings in this compound’s metabolic pathways be addressed?

Q. Advanced Research Focus

  • Isotopic labeling : Use ¹⁴C-Verazidum to trace metabolite formation in hepatocytes .
  • Enzyme phenotyping : Inhibit CYP450 isoforms (e.g., CYP3A4, CYP2D6) to identify dominant pathways .
  • Cross-species comparisons : Evaluate metabolic stability in human vs. rodent microsomes .

What computational tools are effective for predicting this compound’s off-target interactions?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina with homology-modeled targets .
  • Machine learning : Train models on ChEMBL datasets to predict polypharmacology .
  • Network pharmacology : Map protein-protein interaction networks via STRING or Cytoscape .

How to structure a research proposal for comparative studies of this compound and analogs?

Q. Methodological Framework

Hypothesis : State whether structural modifications enhance selectivity or reduce toxicity .

Experimental design : Include SAR (Structure-Activity Relationship) tables with IC₅₀, LogP, and solubility data .

Ethical compliance : Adhere to institutional guidelines for animal/human studies .
Funding Tip: Highlight translational potential (e.g., patentability of novel analogs) .

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